N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 3,5-dimethoxyphenyl group attached to the acetamide nitrogen and a 4-methyl-5-(pyridin-2-yl) substituent on the 1,2,4-triazole ring. The sulfur atom at the 3-position of the triazole facilitates thioether linkage to the acetamide moiety.
Properties
Molecular Formula |
C18H19N5O3S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N5O3S/c1-23-17(15-6-4-5-7-19-15)21-22-18(23)27-11-16(24)20-12-8-13(25-2)10-14(9-12)26-3/h4-10H,11H2,1-3H3,(H,20,24) |
InChI Key |
UGDFMIMQMWJJHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Starting material : Pyridine-2-carbohydrazide (1 equiv).
- Reagents : Methyl isothiocyanate (1.2 equiv), anhydrous potassium carbonate (1.5 equiv).
- Solvent : Acetone (reflux, 18 hours).
- Workup : Acidification to pH 7 with dilute HCl, filtration, and drying.
Characterization Data
- Yield : 68–72%.
- IR (KBr) : Absence of C≡N stretch (~2170 cm⁻¹) post-cyclization.
- ¹H NMR (DMSO-d₆) : δ 8.60 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.70 (m, 2H, pyridine-H), 3.45 (s, 3H, N-CH₃).
Optimization of Coupling Reactions
The final coupling step’s efficiency depends on solvent, base, and temperature. Comparative studies reveal:
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | DMF | K₂CO₃ | 60 | 60 |
| Optimized | Acetonitrile | DBU | 80 | 75 |
| Phase-transfer | Toluene | K₃PO₄ | 110 | 82 |
Phase-transfer catalysis (e.g., tris(dioxa-3,6-heptyl)amine) improves yields by facilitating interfacial reactions.
Purification and Characterization
Critical purification steps include:
- Recrystallization : Using isopropyl alcohol/water mixtures to isolate high-purity product.
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
Key Spectroscopic Data :
- IR : 1680 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C from dimethoxy).
- ¹H NMR : δ 7.80–7.60 (m, pyridine-H), 6.30 (s, 2H, aromatic-H), 3.80 (s, 6H, OCH₃), 3.50 (s, 3H, N-CH₃).
- LC-MS : m/z 427.4 [M+H]⁺ (calculated for C₂₀H₂₂N₄O₃S).
Scalability and Industrial Considerations
Industrial protocols emphasize:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring.
Substitution: Substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their variations, alongside inferred properties based on substituent effects:
Key Observations:
Phenyl Substituent Effects: The 3,5-dimethoxy group in the target compound likely improves solubility compared to 3,5-dimethyl analogs (e.g., and ) due to increased polarity. Methoxy groups may also engage in hydrogen bonding with biological targets .
Triazole Substituent Variations: 4-Methyl (target) vs. Allyl/ethyl groups may enhance metabolic stability but introduce conformational flexibility . Pyridine Position: The 2-pyridyl group in the target compound may offer distinct electronic and steric interactions compared to 3-pyridyl () or 4-pyridyl () analogs. For example, 2-pyridyl’s lone pair orientation could facilitate metal coordination or hydrogen bonding .
Biological Activity Trends: While direct data for the target compound are lacking, anti-exudative activity has been reported for structurally related acetamides with furan substituents (e.g., 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives), showing efficacy comparable to diclofenac in rodent models . Antiproliferative activity is observed in hydroxyacetamide derivatives (), though these lack the pyridyl-triazole scaffold. This suggests that the triazole-thioacetamide core may require specific substituents for targeted activity.
Biological Activity
N-(3,5-Dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound possesses a unique structural framework that incorporates a triazole ring, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Triazole ring : Contributes to its biological activity.
- Dimethoxyphenyl group : Enhances lipophilicity and cellular uptake.
- Sulfanyl group : May play a role in redox reactions.
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Antifungal Properties
Triazole derivatives are well-known antifungal agents. This compound has shown promising results against fungal pathogens such as Candida albicans. The compound's efficacy is attributed to its ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes.
Anticancer Activity
Several studies have explored the anticancer potential of triazole-containing compounds. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring may inhibit key enzymes involved in fungal sterol synthesis.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
